molecular formula C18H15NO4 B7825444 N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine

N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine

Cat. No.: B7825444
M. Wt: 309.3 g/mol
InChI Key: JUPWRZINZQTDCI-AWEZNQCLSA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cellular processes, leading to the modulation of biochemical pathways . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine is unique due to its specific substitution pattern and the presence of both benzofuran and phenylpropanoic acid moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-17(16-11-13-8-4-5-9-15(13)23-16)19-14(18(21)22)10-12-6-2-1-3-7-12/h1-9,11,14H,10H2,(H,19,20)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPWRZINZQTDCI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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